molecular formula C9H7BrIN B13934147 5-bromo-3-iodo-7-methyl-1H-indole

5-bromo-3-iodo-7-methyl-1H-indole

Cat. No.: B13934147
M. Wt: 335.97 g/mol
InChI Key: DTRSNUHCUTUPKW-UHFFFAOYSA-N
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Description

5-bromo-3-iodo-7-methyl-1H-indole is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, and a methyl group at the 7th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodo-7-methyl-1H-indole typically involves the bromination and iodination of 7-methyl-1H-indole. One common method includes the following steps:

    Iodination: The iodination at the 3rd position can be carried out using iodine or an iodinating agent such as iodine monochloride (ICl) in the presence of a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-iodo-7-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki, Stille, and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

5-bromo-3-iodo-7-methyl-1H-indole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.

    Industry: It can be used as a precursor for the synthesis of organic light-emitting diode (OLED) materials and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-7-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other molecular targets, leading to various biological effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-7-methyl-1H-indole: Lacks the iodine atom at the 3rd position.

    3-iodo-7-methyl-1H-indole: Lacks the bromine atom at the 5th position.

    5-bromo-3-iodo-1H-indole: Lacks the methyl group at the 7th position.

Uniqueness

5-bromo-3-iodo-7-methyl-1H-indole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the methyl group at the 7th position provides distinct chemical and physical properties compared to other indole derivatives.

Properties

Molecular Formula

C9H7BrIN

Molecular Weight

335.97 g/mol

IUPAC Name

5-bromo-3-iodo-7-methyl-1H-indole

InChI

InChI=1S/C9H7BrIN/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-4,12H,1H3

InChI Key

DTRSNUHCUTUPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2I)Br

Origin of Product

United States

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